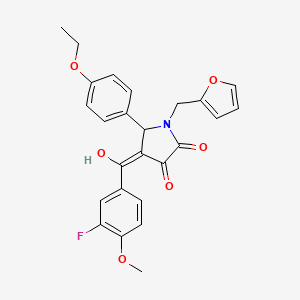![molecular formula C31H34N2O4 B12139337 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12139337.png)
4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzyloxy, methylbenzoyl, dimethylamino, and hydroxy groups through various substitution and coupling reactions. Common reagents used in these steps include benzyl bromide, methylbenzoic acid, and dimethylamine, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism by which 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other compounds featuring similar functional groups, such as:
- 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one analogs with different substituents.
- Compounds with similar pyrrol-2-one cores but different side chains.
Uniqueness
The uniqueness of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
特性
分子式 |
C31H34N2O4 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N2O4/c1-21-11-13-24(14-12-21)28-27(30(35)31(36)33(28)18-8-17-32(3)4)29(34)26-16-15-25(19-22(26)2)37-20-23-9-6-5-7-10-23/h5-7,9-16,19,28,34H,8,17-18,20H2,1-4H3/b29-27+ |
InChIキー |
DWMPGVMNGDYFHK-ORIPQNMZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN(C)C |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12139266.png)
![N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139267.png)
![N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b] thiophen-4-ylthio))acetamide](/img/structure/B12139275.png)
![3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12139281.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12139293.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12139294.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12139300.png)
![N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139306.png)

![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophe nyl)acetamide](/img/structure/B12139315.png)
![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12139332.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide](/img/structure/B12139345.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12139355.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12139358.png)
